1-Pentanamine, 5,5-diethoxy-N,N-dimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

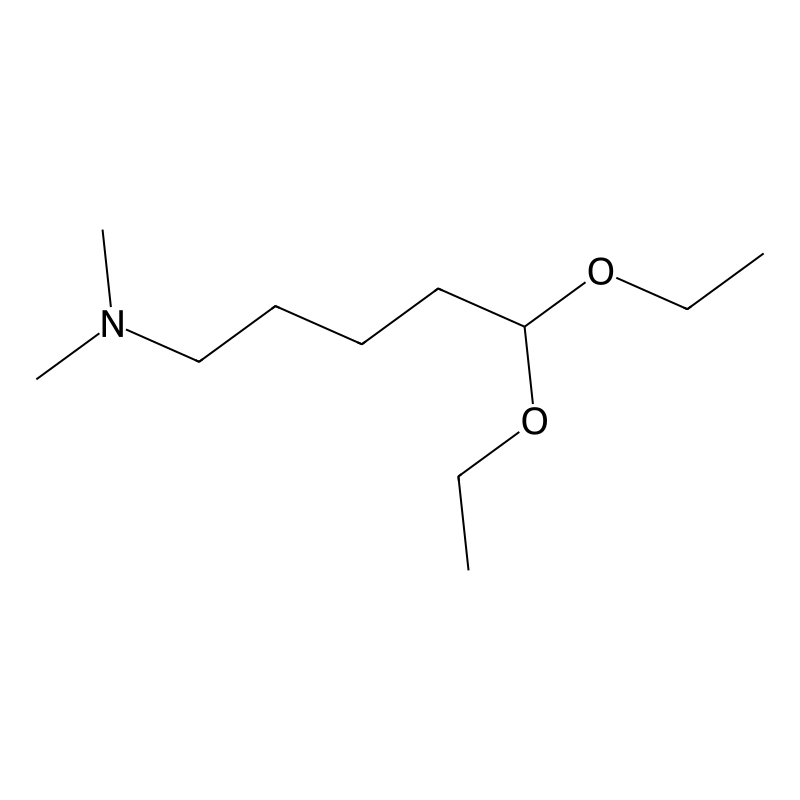

solubility

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- is an organic compound characterized by a five-carbon alkane chain with an amine functional group. The molecular formula is , and its structure includes an amine group attached to the first carbon (C1) and two ethoxy groups (OCH2CH3) on the fifth carbon (C5). Additionally, it features two methyl groups (CH3) on the nitrogen atom of the amine group. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

No information exists regarding a specific mechanism of action in biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper safety protocols.

The chemical behavior of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- can be explored through various reactions typical of amines. These include:

- Alkylation Reactions: The amine can undergo alkylation reactions where it reacts with alkyl halides to form more complex amines.

- Acylation Reactions: The compound can react with acyl chlorides or anhydrides to form amides.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

Specific reaction pathways and mechanisms for this compound have not been extensively documented in available literature.

The synthesis of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- typically involves:

- Starting Materials: The synthesis may begin with 1-pentanamine or its derivatives.

- Reagents: Ethyl iodide or other ethylating agents can be used to introduce the ethoxy groups.

- Conditions: The reaction is generally carried out under controlled temperature and pressure conditions to optimize yield and purity.

A detailed synthetic route has not been explicitly outlined in the available literature, indicating a potential area for further study.

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- has potential applications in:

- Pharmaceuticals: As a building block for drug development due to its unique structural properties.

- Chemical Synthesis: It may serve as an intermediate in the synthesis of more complex organic molecules.

- Surfactants: Given its amphiphilic nature, it could be explored as a surfactant in various formulations.

Several compounds share structural similarities with 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethyl-1-pentanamine | Similar amine structure without ethoxy groups | More commonly studied for biological activity |

| N,N-Diethyl-1-pentanamine | Contains ethyl groups instead of ethoxy | Different solubility characteristics |

| 1-Pentanamine | Basic five-carbon amine without substitutions | Simpler structure; serves as a precursor |

These comparisons highlight the unique presence of ethoxy groups in 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, which may influence its solubility and reactivity compared to similar compounds. Further exploration into these compounds could yield insights into their potential applications and biological activities.